Cnbca

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

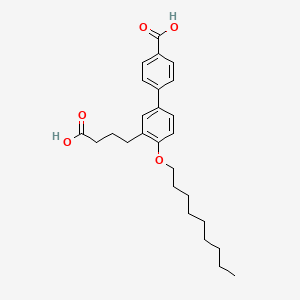

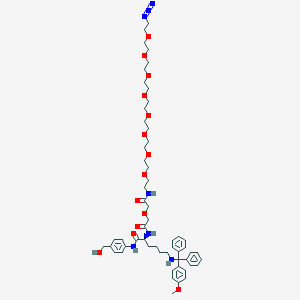

CNBCA is a selective and potent competitive inhibitor of the Src homology phosphotyrosyl phosphatase 2 (SHP2) enzyme. It exhibits an IC50 value of 0.87 μM and is primarily used in breast cancer research due to its ability to inhibit the enzyme activity of SHP2, thereby impeding the phosphorylation of Akt and ERK1/2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CNBCA is synthesized by modifying a parent compound, CNBDA, through the removal of one of the butyric acid groups. This modification enhances its potency against SHP2 enzyme activity by 5.7-fold . The synthetic route involves the following steps:

Starting Material: CNBDA

Modification: Removal of one butyric acid group

Purification: The resulting compound is purified to obtain this compound

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same modification process as described above. The compound is then subjected to rigorous quality control measures to ensure its purity and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

CNBCA primarily undergoes inhibition reactions where it binds to the active site of the SHP2 enzyme. It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.

Common Reagents and Conditions

Reagents: this compound, SHP2 enzyme

Conditions: In vitro assays with concentrations ranging from 0.25 to 2 μM, incubation times of 24 to 72 hours

Major Products

The major product of the reaction between this compound and SHP2 is the inhibited SHP2 enzyme, which results in the downregulation of SHP2-mediated signaling pathways.

Wissenschaftliche Forschungsanwendungen

CNBCA is extensively used in scientific research, particularly in the field of cancer biology. Its applications include:

Breast Cancer Research: This compound inhibits the proliferation of breast cancer cell lines BT474 and MDA-MB468 by blocking SHP2 enzyme activity

Signal Transduction Studies: It is used to study the role of SHP2 in receptor tyrosine kinase signaling pathways.

Drug Development: This compound serves as a lead compound for developing new SHP2 inhibitors with potential therapeutic applications.

Wirkmechanismus

CNBCA exerts its effects by binding to the full-length SHP2 enzyme, thereby inhibiting its phosphatase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as Akt and ERK1/2, leading to the suppression of cancer cell proliferation and other cancerous phenotypes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CNBDA: The parent compound from which CNBCA is derived.

SHP1 and PTP1B Inhibitors: Other phosphotyrosyl phosphatase inhibitors that target different enzymes but have similar inhibitory mechanisms.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency for SHP2, making it a valuable tool in cancer research. Its ability to effectively inhibit SHP2 enzyme activity and downregulate SHP2-mediated signaling pathways sets it apart from other similar compounds .

Eigenschaften

Molekularformel |

C26H34O5 |

|---|---|

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

4-[3-(3-carboxypropyl)-4-nonoxyphenyl]benzoic acid |

InChI |

InChI=1S/C26H34O5/c1-2-3-4-5-6-7-8-18-31-24-17-16-22(19-23(24)10-9-11-25(27)28)20-12-14-21(15-13-20)26(29)30/h12-17,19H,2-11,18H2,1H3,(H,27,28)(H,29,30) |

InChI-Schlüssel |

GEZLKHRNJPUPMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)CCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)

![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)

![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)

![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)